molecular formula C25H26N4O3 B5866607 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile

4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile

Cat. No.: B5866607
M. Wt: 430.5 g/mol
InChI Key: ASGWNDMWNHNAKA-WPWMEQJKSA-N
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Description

4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile is a complex organic compound with a unique structure that includes methoxyphenyl groups, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile
  • 4-(bis(4-methoxyphenyl)amino)phenethyl)phosphonic acid
  • 4- [Bis (4-methoxyphenyl)amino]benzaldehyde

Uniqueness

This compound is unique due to its combination of functional groups and structural features. This uniqueness can confer specific properties, such as enhanced bioactivity or stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-28-12-14-29(15-13-28)17-27-25-22(16-26)23(18-4-8-20(30-2)9-5-18)24(32-25)19-6-10-21(31-3)11-7-19/h4-11,17H,12-15H2,1-3H3/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGWNDMWNHNAKA-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=N/C2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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